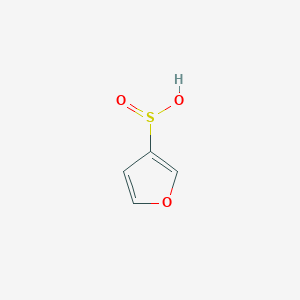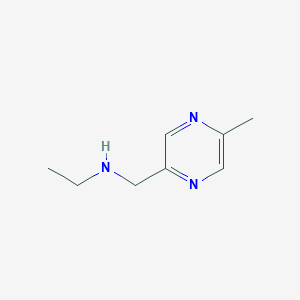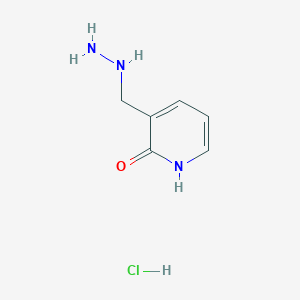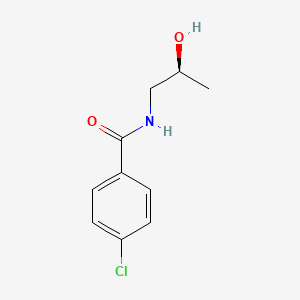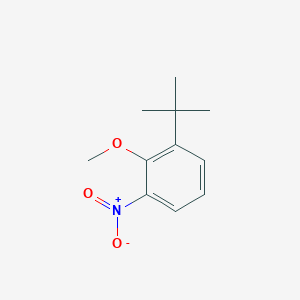
1-(tert-Butyl)-2-methoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-2-methoxy-3-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene typically involves the nitration of 1-(tert-Butyl)-2-methoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction parameters and higher yields.
Chemical Reactions Analysis
1-(tert-Butyl)-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Conditions: Room temperature or slightly elevated temperatures.
Products: The nitro group is reduced to an amino group, forming 1-(tert-Butyl)-2-methoxy-3-aminobenzene.
-
Substitution
Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Products: Halogenated derivatives of this compound.
-
Oxidation
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Oxidized products depending on the reaction conditions and the extent of oxidation.
Scientific Research Applications
1-(tert-Butyl)-2-methoxy-3-nitrobenzene has several applications in scientific research:
-
Organic Synthesis
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of various substituted benzene derivatives.
-
Material Science
- Utilized in the development of novel materials with specific electronic or optical properties.
- Incorporated into polymers to enhance their stability and performance.
-
Biological Studies
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicinal Chemistry
- Explored for its potential as a pharmacophore in drug design and development.
- Studied for its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-(tert-Butyl)-2-methoxy-3-nitrobenzene can be compared with other similar compounds, such as:
-
1-(tert-Butyl)-2-methoxybenzene
- Lacks the nitro group, resulting in different reactivity and applications.
- Used as a starting material for the synthesis of this compound.
-
1-(tert-Butyl)-3-nitrobenzene
- Lacks the methoxy group, leading to variations in chemical behavior and potential uses.
- Studied for its own unique properties and applications.
-
2-Methoxy-3-nitrobenzene
- Lacks the tert-butyl group, affecting its stability and reactivity.
- Utilized in different synthetic and research contexts.
The presence of the tert-butyl, methoxy, and nitro groups in this compound imparts unique properties that distinguish it from these related compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
18515-05-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-tert-butyl-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-6-5-7-9(12(13)14)10(8)15-4/h5-7H,1-4H3 |
InChI Key |
HFDDPCHLAKYZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

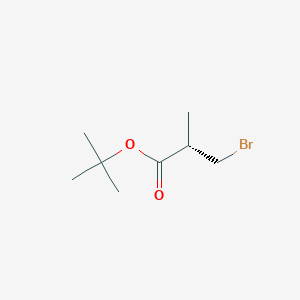
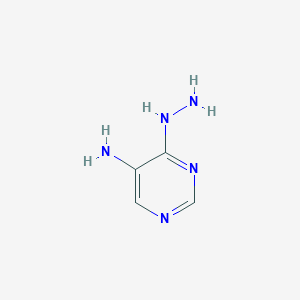
![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
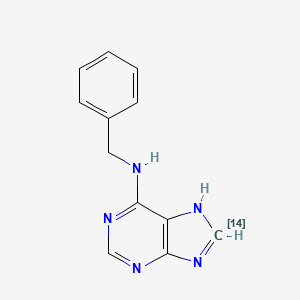
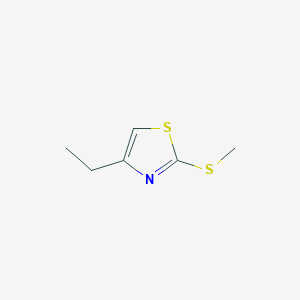
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
